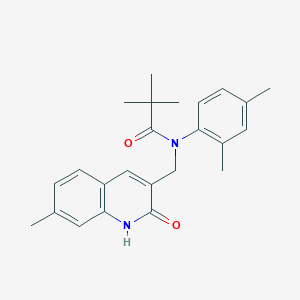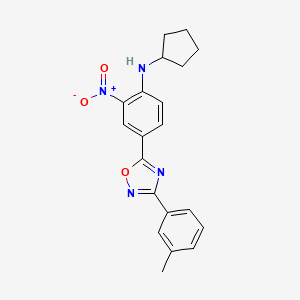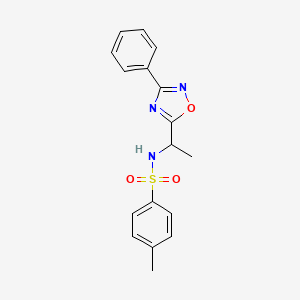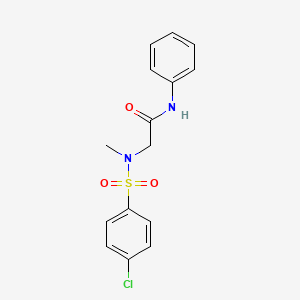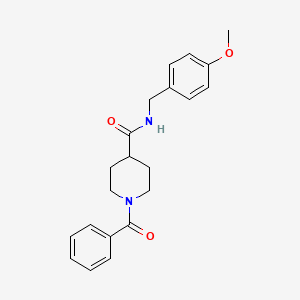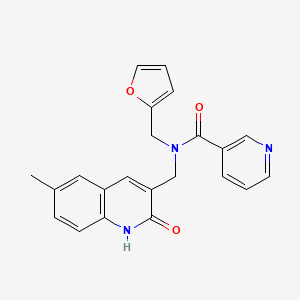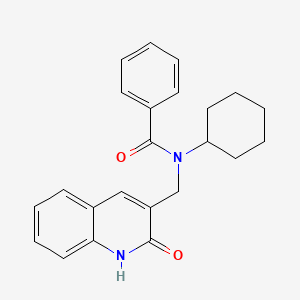
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as CQMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CQMA is a derivative of quinoline, which is a heterocyclic organic compound that is commonly used in the synthesis of various drugs and natural products. In
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. The inhibition of these enzymes and receptors is believed to be responsible for the various biological activities exhibited by this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, induces apoptosis, and inhibits the production of inflammatory cytokines. In vivo studies have shown that this compound exhibits anti-inflammatory, antitumor, and antimicrobial properties. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound with high purity. This compound is also soluble in various solvents, making it suitable for use in various assays and experiments. However, there are also limitations to the use of this compound in lab experiments. This compound exhibits low aqueous solubility, which can limit its use in certain applications. This compound also has moderate toxicity, which can limit its use in certain cell-based assays.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One direction is the further exploration of its potential applications in medicine, agriculture, and materials science. Another direction is the elucidation of its mechanism of action and the identification of its molecular targets. Further studies are also needed to determine the optimal dosage and administration of this compound for various applications. The development of more efficient synthesis methods and the optimization of its physicochemical properties are also important areas of future research.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the reaction between 2-hydroxy-3-formylquinoline and N-cyclohexyl-N-phenylurea in the presence of a base catalyst. The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method of this compound has been optimized to improve the yield and purity of the compound, making it suitable for various applications in scientific research.
Applications De Recherche Scientifique
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, this compound has been shown to exhibit herbicidal and insecticidal properties, making it a potential alternative to synthetic pesticides. In materials science, this compound has been studied for its potential use in the development of organic semiconductors and OLEDs.
Propriétés
IUPAC Name |
N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-22-19(15-18-11-7-8-14-21(18)24-22)16-25(20-12-5-2-6-13-20)23(27)17-9-3-1-4-10-17/h1,3-4,7-11,14-15,20H,2,5-6,12-13,16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDKPTSLSBJTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)

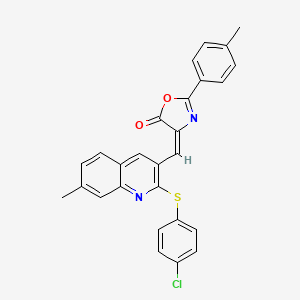
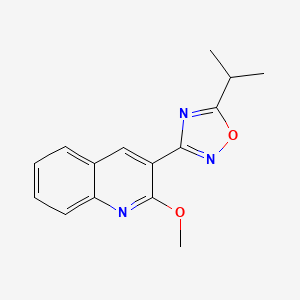
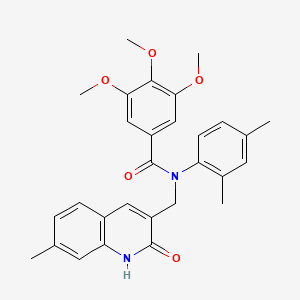
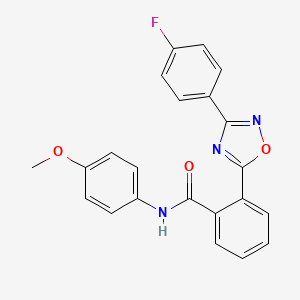
![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)
